molecular formula C18H27BrN2O B247011 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine

4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine

Katalognummer B247011
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: AQDBYXKBXZXASE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as BRL-15572, is a chemical compound that belongs to the family of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.

Wirkmechanismus

4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. It also has moderate affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. By blocking these receptors, 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine may modulate the activity of the mesolimbic dopamine system, which is implicated in addiction and reward-related behaviors.
Biochemical and Physiological Effects:
4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to decrease cocaine self-administration in rats and to reduce the reinstatement of cocaine-seeking behavior. It has also been shown to reduce anxiety-like behavior and to increase social interaction in mice. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been found to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the nucleus accumbens, which suggests that it may modulate the activity of the mesolimbic dopamine system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

Future research on 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine could focus on its potential therapeutic applications in various diseases, including addiction, anxiety, and depression. Studies could also investigate the effects of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, research could explore the potential use of 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesemethoden

4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine can be synthesized using a multi-step process that involves the reaction of 2-bromobenzyl chloride with piperidine, followed by the reaction of the resulting product with 2,6-dimethylmorpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in animal models. 4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.

Eigenschaften

Molekularformel

C18H27BrN2O

Molekulargewicht

367.3 g/mol

IUPAC-Name

4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C18H27BrN2O/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19/h3-6,14-15,17H,7-13H2,1-2H3

InChI-Schlüssel

AQDBYXKBXZXASE-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br

Kanonische SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.